N-[(E)-amino(1,3-benzothiazol-2-ylamino)methylidene]-4-nitrobenzamide
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Overview
Description
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings.
Preparation Methods
The synthesis of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE typically involves the reaction of 2-amino-1,3-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial enzymes, disrupting their function and leading to cell death . In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
4-Nitrobenzamide: Exhibits antibacterial activity and is used in various chemical syntheses.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.
These compounds share some structural similarities but differ in their specific activities and applications, highlighting the uniqueness of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE.
Properties
Molecular Formula |
C15H11N5O3S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H11N5O3S/c16-14(19-15-17-11-3-1-2-4-12(11)24-15)18-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H3,16,17,18,19,21) |
InChI Key |
ZHMUFWDIBLALPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C(\N)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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